
N,N-Dipropan-2-ylphosphoramidic difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(diisopropylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(diisopropylamino)phosphine oxide typically involves the reaction of diisopropylamine with a difluorophosphine precursor. One common method is the oxidation of difluoro(diisopropylamino)phosphine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the phosphine oxide.
Industrial Production Methods
Industrial production of difluoro(diisopropylamino)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(diisopropylamino)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Difluoro(diisopropylamino)phosphine.
Substitution: Various substituted phosphine oxides.
Aplicaciones Científicas De Investigación
Difluoro(diisopropylamino)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of difluoro(diisopropylamino)phosphine oxide involves its interaction with molecular targets through its phosphorus and amino groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways in chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Difluoro(diethylamino)phosphine oxide
- Difluoro(dimethylamino)phosphine oxide
- Difluoro(diphenylamino)phosphine oxide
Uniqueness
Difluoro(diisopropylamino)phosphine oxide is unique due to its specific structural features, such as the presence of diisopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
141102-73-0 |
|---|---|
Fórmula molecular |
C6H14F2NOP |
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
N-difluorophosphoryl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14F2NOP/c1-5(2)9(6(3)4)11(7,8)10/h5-6H,1-4H3 |
Clave InChI |
QPNNPJRNRSAKKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


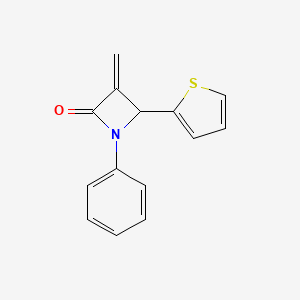
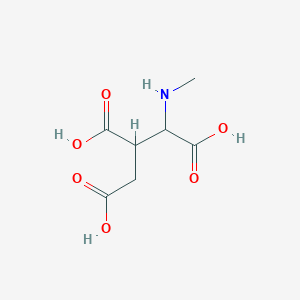
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

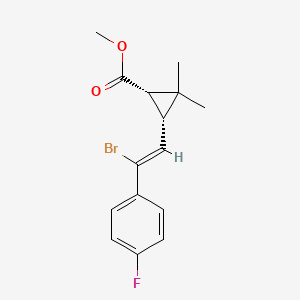



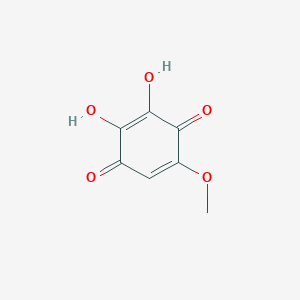
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
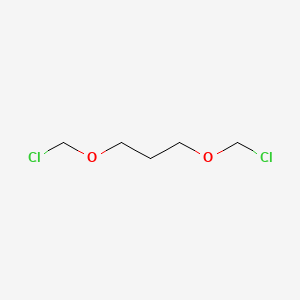
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
